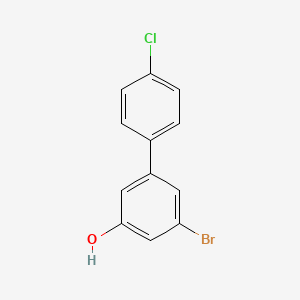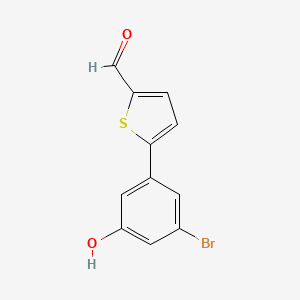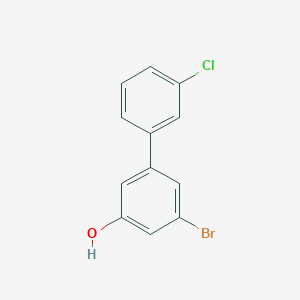
3-Bromo-5-(4-chlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-chlorophenyl)phenol (3-BCP) is a synthetic organic compound that has gained attention in recent years due to its potential applications in the field of organic chemistry. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and dimethylsulfoxide (DMSO). 3-BCP has a variety of uses, including as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-chlorophenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-Bromo-5-(4-chlorophenyl)phenol, 95% acts as a Lewis acid, which can form a complex with the reactants in the reaction. This complex then facilitates the reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-chlorophenyl)phenol, 95% are not yet fully understood. However, it is believed that 3-Bromo-5-(4-chlorophenyl)phenol, 95% may have some effects on the body, such as the inhibition of certain enzymes. Additionally, 3-Bromo-5-(4-chlorophenyl)phenol, 95% has been reported to have some antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(4-chlorophenyl)phenol, 95% in lab experiments include its high purity and its ability to act as a catalyst in the synthesis of organic compounds. Additionally, 3-Bromo-5-(4-chlorophenyl)phenol, 95% is relatively inexpensive and easy to obtain.
The main limitation of using 3-Bromo-5-(4-chlorophenyl)phenol, 95% in lab experiments is its potential toxicity. 3-Bromo-5-(4-chlorophenyl)phenol, 95% has been reported to be toxic to humans and animals, and thus care should be taken when handling and disposing of the compound.
Orientations Futures
Future research on 3-Bromo-5-(4-chlorophenyl)phenol, 95% may focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research may be conducted into the potential applications of 3-Bromo-5-(4-chlorophenyl)phenol, 95% in the synthesis of pharmaceuticals and other organic compounds. Finally, further research may be conducted into the potential toxicity of 3-Bromo-5-(4-chlorophenyl)phenol, 95% and the development of methods to reduce its toxicity.
Méthodes De Synthèse
3-Bromo-5-(4-chlorophenyl)phenol, 95% is typically synthesized by the reaction of bromobenzene and 4-chlorophenol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out at temperatures between 40-60 °C, and yields a product with a purity of 95%.
Applications De Recherche Scientifique
3-Bromo-5-(4-chlorophenyl)phenol, 95% is widely used in scientific research due to its ability to act as a catalyst in the synthesis of organic compounds. It has been used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other organic compounds. 3-Bromo-5-(4-chlorophenyl)phenol, 95% has also been used in the synthesis of pharmaceutical intermediates, such as thiophene and pyridine derivatives.
Propriétés
IUPAC Name |
3-bromo-5-(4-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHJPBDXYBJRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686390 |
Source


|
| Record name | 5-Bromo-4'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-chlorophenyl)phenol | |
CAS RN |
1261957-95-2 |
Source


|
| Record name | 5-Bromo-4'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














